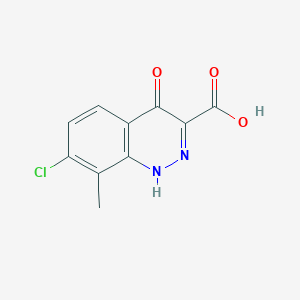
7-Chloro-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is an organic compound that belongs to the cinnoline family This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the reaction of 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with appropriate reagents under controlled conditions. One common method involves the use of chlorinating agents to introduce the chloro group into the molecule. The reaction conditions often require an inert atmosphere and specific solvents such as dichloromethane or dichloroethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and substituting agents such as halogens. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions may yield derivatives with different functional groups.
Scientific Research Applications
7-Chloro-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various derivatives and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 7-chloro-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7-chloro-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid include:
- 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
- Oxolinic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the presence of the cinnoline ring.
Properties
Molecular Formula |
C10H7ClN2O3 |
|---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
7-chloro-8-methyl-4-oxo-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3/c1-4-6(11)3-2-5-7(4)12-13-8(9(5)14)10(15)16/h2-3H,1H3,(H,12,14)(H,15,16) |
InChI Key |
NNFIYFPEYHIBDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NN=C(C2=O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11872764.png)
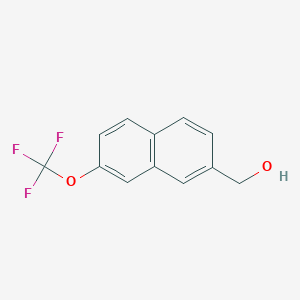

![Ethyl 6-nitroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B11872781.png)
![1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11872790.png)
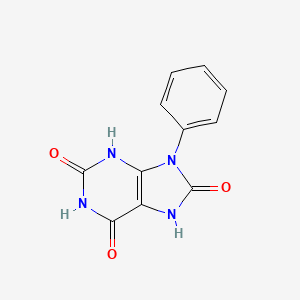
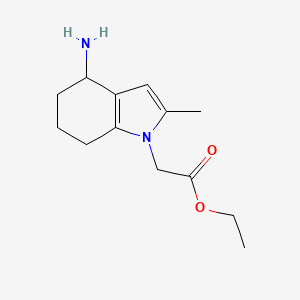
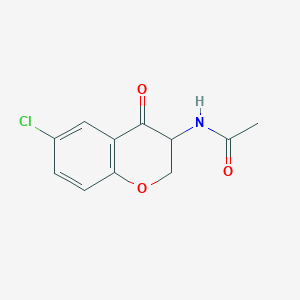
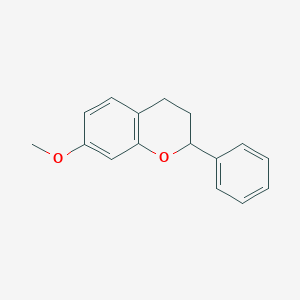
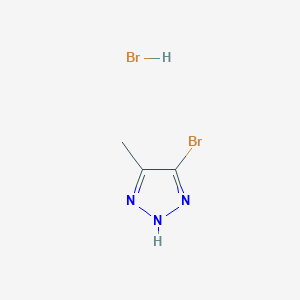

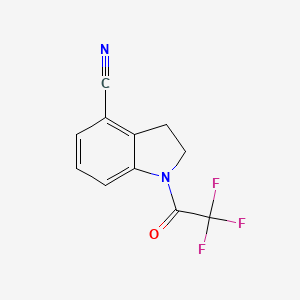
![tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate](/img/structure/B11872827.png)

